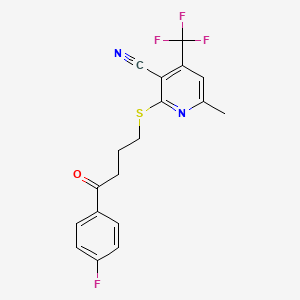

2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C18H14F4N2OS and its molecular weight is 382.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Antiandrogen Activity

Research on derivatives of 2-hydroxypropionanilides, which have structural similarities to the specified compound, shows significant potential in the field of antiandrogens. Specifically, the trifluoromethyl series exhibited partial androgen agonist activity, leading to novel, potent antiandrogens that are peripherally selective. Such compounds are being developed for the treatment of androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).

2. Structural Analysis and Interaction Studies

Nicotinonitrile derivatives, closely related to the compound , have been structurally analyzed, revealing insights into their molecular interactions. Such structural elucidations are crucial in understanding the compound's potential applications in various fields, including medicinal chemistry (Fun, Chantrapromma, Kobkeatthawin, Padaki, & Isloor, 2010).

3. Fluorescence Sensing

Research into the fluorescence quenching properties of certain compounds, including graphitic carbon nitride nanosheets, has applications in detecting substances like 2,4,6-trinitrophenol. This showcases the potential of similar fluorinated compounds in sensitive and selective detection applications (Rong et al., 2015).

4. Molluscicidal Agents

Compounds with fluorine substitution, such as the one in focus, have been studied for their molluscicidal properties against snails responsible for Bilharziasis diseases. This indicates their potential in public health applications, particularly in controlling disease vectors (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

5. Biocompatible Nanoparticles for Imaging

Research involving similar fluorinated compounds has led to the development of biocompatible nanoparticles with aggregation-induced emission characteristics. These have shown promising results for in vitro and in vivo imaging applications in medical research (Qin et al., 2012).

6. Antipathogenic Activity

Thiourea derivatives, bearing structural resemblance to the compound in focus, have demonstrated significant antipathogenic activity, particularly against strains known for biofilm growth. This highlights the potential for the development of antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

7. Alzheimer's Disease Research

Compounds structurally similar to the one have been used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This highlights their potential in diagnostic assessments and treatment monitoring for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c1-11-9-15(18(20,21)22)14(10-23)17(24-11)26-8-2-3-16(25)12-4-6-13(19)7-5-12/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNWLOICWWZQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCCCC(=O)C2=CC=C(C=C2)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)

![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)